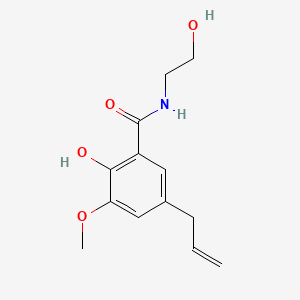
アリベンゾール
概要
説明
消化器および胃腸の疾患の治療に役立つ、抗痙攣作用、利胆作用、および胆汁分泌促進作用が知られています .
2. 製法
合成経路と反応条件: アリベンゾールは、2-メトキシ-4-(2-プロペニル)フェノール (オイゲノール) を出発物質として合成できます。 このプロセスには、次の手順が含まれます :
活性化: 2-メトキシ-4-(2-プロペニル)フェノールをアルカリ金属塩基と反応させて、化合物を活性化します。
二酸化炭素の付加: 活性化された化合物を二酸化炭素と反応させて、2-ヒドロキシ-3-メトキシ-5-(2-プロペニル)安息香酸を生成します。
カップリング: 安息香酸誘導体をエタノールアミンと反応させて、アリベンゾールを生成します。
工業的生産方法: アリベンゾールの工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスには、容易に入手可能な出発物質と効率的な反応条件を使用し、コストを最小限に抑え、収率を最大化します .
3. 化学反応の分析
反応の種類: アリベンゾールは、次を含むさまざまな化学反応を受けます。
酸化: アリベンゾールは酸化されて、対応するキノンまたは他の酸化された誘導体を形成することができます。
還元: 還元反応は、アリベンゾールを還元型に変換し、その官能基を変更することができます。
置換: アリベンゾールは置換反応を受けることができ、その官能基は他の基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤と求核剤が置換反応で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
アリベンゾールは、次を含む幅広い科学研究における応用があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスに対する影響、および生化学的ツールの可能性について調査されています。
作用機序
アリベンゾールは、特定の分子標的と経路に作用することでその効果を発揮します。胃腸の運動性と胆汁分泌に関与する酵素や受容体の活性を調節することが知られています。 正確な分子標的と経路はまだ調査中ですが、コリン作動性およびアドレナリン作動性系に影響を与えると考えられています .
類似化合物:
アルベンダゾール: 寄生虫感染症の治療に使用される、ベンゾイミダゾール系駆虫薬。
メベンダゾール: 類似の駆虫作用を持つ、別のベンゾイミダゾール誘導体。
独自性: アリベンゾールは、その特有の抗痙攣作用と利胆作用をもたらす、その官能基の特定の組み合わせによってユニークです。 他の類似の化合物とは異なり、アリベンゾールの構造は、独自の分子標的のセットと相互作用することを可能にし、特定の胃腸障害の治療に特に効果的です .
生化学分析
Biochemical Properties
Alibendol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with enzymes involved in bile production and secretion, such as cholecystokinin . Alibendol’s interaction with these enzymes enhances bile flow and reduces spasms in the gastrointestinal tract. Additionally, it binds to specific receptors on smooth muscle cells, leading to muscle relaxation .
Cellular Effects
Alibendol affects various types of cells and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition affects cell signaling pathways, particularly those involving calcium ions. Alibendol also influences gene expression by modulating the activity of transcription factors involved in muscle contraction and relaxation . Furthermore, it impacts cellular metabolism by altering the production of metabolic intermediates involved in muscle function .
Molecular Mechanism
The molecular mechanism of Alibendol involves its binding to specific receptors on smooth muscle cells, leading to the inhibition of calcium channels . This inhibition prevents calcium ions from entering the cells, thereby reducing muscle contraction. Alibendol also interacts with enzymes involved in bile production, enhancing their activity and promoting bile flow . Additionally, it modulates gene expression by affecting transcription factors that regulate muscle contraction and relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alibendol change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, Alibendol maintains its muscle-relaxing properties for several hours, but its efficacy diminishes with time due to degradation . In in vivo studies, long-term administration of Alibendol has shown sustained effects on muscle relaxation and bile flow, although the compound’s stability and activity may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Alibendol vary with different dosages in animal models. At low doses, Alibendol effectively reduces muscle spasms and promotes bile flow without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
Alibendol is involved in metabolic pathways related to bile production and secretion . It interacts with enzymes such as cholecystokinin, enhancing their activity and promoting bile flow . Alibendol also affects metabolic flux by altering the levels of metabolites involved in muscle contraction and relaxation . The compound’s metabolism involves its conversion to various intermediates, which are further processed by liver enzymes .
Transport and Distribution
Alibendol is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . Alibendol’s distribution within tissues is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Alibendol is primarily in the smooth muscle cells of the gastrointestinal tract . It targets specific compartments within these cells, such as the plasma membrane and intracellular calcium stores . Alibendol’s activity is influenced by its localization, as it needs to bind to specific receptors and inhibit calcium channels to exert its muscle-relaxing effects . Post-translational modifications, such as phosphorylation, may also play a role in directing Alibendol to its target compartments .
準備方法
Synthetic Routes and Reaction Conditions: Alibendol can be synthesized using 2-methoxy-4-(2-propenyl)phenol (eugenol) as a starting material. The process involves the following steps :
Activation: Reacting 2-methoxy-4-(2-propenyl)phenol with an alkali metal base to activate the compound.
Carbon Dioxide Addition: Reacting the activated compound with carbon dioxide to form 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid.
Coupling: Reacting the benzoic acid derivative with ethanolamine to produce alibendol.
Industrial Production Methods: The industrial production of alibendol follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of readily available starting materials and efficient reaction conditions to minimize costs and maximize yield .
化学反応の分析
Types of Reactions: Alibendol undergoes various chemical reactions, including:
Oxidation: Alibendol can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert alibendol into its reduced forms, altering its functional groups.
Substitution: Alibendol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
類似化合物との比較
Albendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Eugenol: A phenolic compound used as a starting material in the synthesis of alibendol
Uniqueness: Alibendol is unique due to its specific combination of functional groups, which confer its distinct antispasmodic and choleretic properties. Unlike other similar compounds, alibendol’s structure allows it to interact with a unique set of molecular targets, making it particularly effective in treating certain gastrointestinal disorders .
特性
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJHTFHIQDEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046490 | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-81-2 | |
| Record name | Alibendol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alibendol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alibendol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIBENDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known therapeutic uses of Alibendol?
A1: Alibendol, also known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is clinically recognized for its antispasmodic, choleretic (bile secretion stimulating), and cholekinetic (gallbladder contracting) properties. [] These pharmacological actions make it beneficial in addressing various digestive disorders, including dyspepsia associated with biliary insufficiency, alimentary intolerance, and constipation of hepatic origin. [] Additionally, Alibendol has shown potential in managing conditions like urticaria, pruritus, and migraine. []
Q2: Has Alibendol been associated with any adverse cardiovascular effects?
A3: While Alibendol is generally considered safe, a case report documented a 46-year-old male with a history of coronary artery disease experiencing acute myocardial infarction following the use of Alibendol, aceclofenac (a COX-2 inhibitor), and orphenadrine (a muscle relaxant). [] The patient developed intermittent chest pain after taking the medications, which worsened and became sustained. [] While a direct causal relationship between Alibendol and the myocardial infarction cannot be definitively established from this single case, it highlights the need for vigilance and further research to understand the potential cardiovascular risks associated with Alibendol, especially in patients with pre-existing heart conditions.
Q3: What analytical methods are commonly employed to quantify Alibendol in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with UV detection has emerged as a reliable and sensitive technique for determining Alibendol concentrations in biological matrices like human plasma. [, ] Researchers have developed and validated specific HPLC-UV methods, including one notable approach that eliminates the use of acetonitrile, showcasing its applicability in pharmacokinetic studies. [, ] These advancements in analytical methodologies enable precise and accurate quantification of Alibendol, facilitating a deeper understanding of its pharmacokinetic profile and aiding in optimizing its therapeutic use.
Q4: Can you elaborate on the synthesis of Alibendol?
A5: Multiple synthetic routes have been explored for Alibendol. One approach involves using 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. [, , ] This method utilizes a series of reactions, including allylation, oxidation, esterification, Claisen rearrangement, and aminolysis, to yield Alibendol. [] Another strategy involves the m-CPBA oxidation of o-vanillin, converting it to the corresponding ester, which is further processed to obtain Alibendol. [, ] Furthermore, a novel metal-free thermal activation of molecular oxygen allows for the direct α-CH2-oxygenation of free amines, presenting an efficient route to synthesize Alibendol. [] These diverse synthetic strategies highlight the ongoing efforts to optimize Alibendol production, potentially leading to more efficient and cost-effective methods.
Q5: Are there studies focusing on the dissolution properties of Alibendol?
A6: Yes, research has been conducted to establish dissolution test methods for Alibendol tablets. [] This research aimed to develop a standardized and reliable method for assessing the dissolution rate of Alibendol from tablet formulations. [] Understanding the dissolution characteristics is crucial for ensuring consistent drug release and optimizing its bioavailability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)
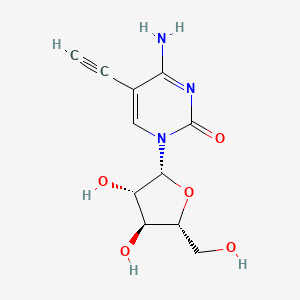
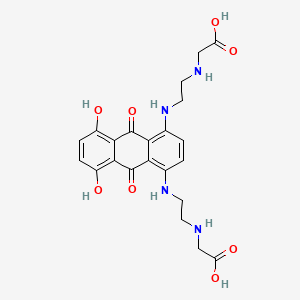
![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
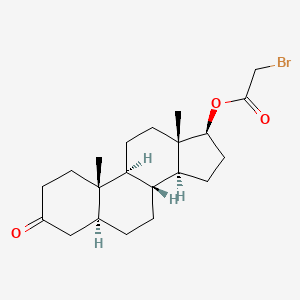
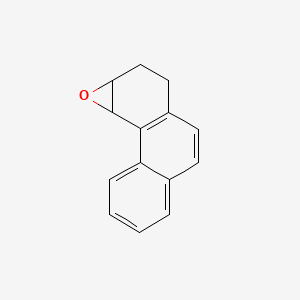
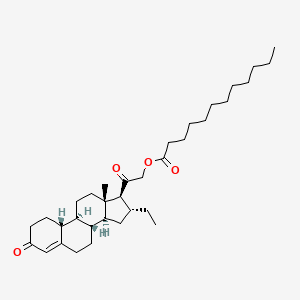
![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/new.no-structure.jpg)
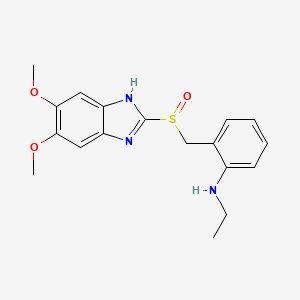
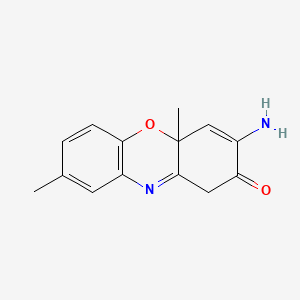
![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
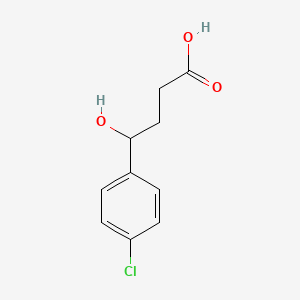
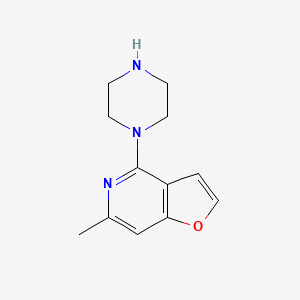
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
